molecular formula C10H19ClO B15327093 2-(2-(Chloromethyl)pentyl)tetrahydrofuran

2-(2-(Chloromethyl)pentyl)tetrahydrofuran

Cat. No.: B15327093
M. Wt: 190.71 g/mol
InChI Key: QTLMCDDGRLBZPR-UHFFFAOYSA-N
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Description

2-(2-(Chloromethyl)pentyl)tetrahydrofuran is an organic compound with the molecular formula C10H19ClO and a molecular weight of 190.71 g/mol . This compound is a derivative of tetrahydrofuran, a five-membered ring ether, and contains a chloromethyl group attached to a pentyl chain. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Chloromethyl)pentyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with chloromethylpentane under specific conditions. One common method involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloromethyl group . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the compound is produced with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Chloromethyl)pentyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an alcohol or ketone .

Scientific Research Applications

2-(2-(Chloromethyl)pentyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(2-(Chloromethyl)pentyl)tetrahydrofuran exerts its effects involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that affect their function. The specific pathways involved depend on the context in which the compound is used .

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

2-[2-(chloromethyl)pentyl]oxolane

InChI

InChI=1S/C10H19ClO/c1-2-4-9(8-11)7-10-5-3-6-12-10/h9-10H,2-8H2,1H3

InChI Key

QTLMCDDGRLBZPR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1CCCO1)CCl

Origin of Product

United States

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